N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
Molecular Formula |
C15H12N2OS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS2/c18-14(13-7-4-8-19-13)16-9-12-10-20-15(17-12)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,18) |
InChI Key |
PTVQOZMTYWJBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can produce thiophene amines or alcohols .
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide is unique due to its combination of thiazole and thiophene rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
